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Audience: Researchers, scientists, and drug development professionals.

Introduction: Thiols, particularly glutathione (GSH) and various volatile thiols, are of significant
interest in the pharmaceutical, food, and cosmetic industries. Glutathione is a crucial
intracellular antioxidant, playing a key role in cellular defense against oxidative stress and
detoxification. Volatile thiols are potent aroma compounds that contribute significantly to the
flavor profiles of beverages like wine and beer. Saccharomyces cerevisiae, a widely used
industrial microorganism, is a natural producer of these compounds. However, wild-type strains
often produce thiols at levels insufficient for industrial demands. Metabolic engineering offers a
powerful approach to rationally modify yeast strains to enhance the production of desired thiols.

These application notes provide an overview of the metabolic pathways involved in thiol
production in yeast, detail strategies for engineering these pathways, and present protocols for
the genetic modification and analysis of engineered strains.

Key Metabolic Pathways for Thiol Production in
Yeast
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Glutathione (GSH) Biosynthesis:

Glutathione is a tripeptide synthesized from glutamate, cysteine, and glycine in two ATP-
dependent steps.[1][2]

o Step 1: y-glutamylcysteine synthetase (GCS), encoded by the GSH1 gene, catalyzes the
formation of y-glutamylcysteine from glutamate and cysteine. This is the rate-limiting step in
GSH synthesis.[3][4]

o Step 2: Glutathione synthetase (GS), encoded by the GSH2 gene, adds glycine to y-
glutamylcysteine to form glutathione.[2][3]

The availability of the precursor amino acid cysteine is critical for GSH synthesis and is linked
to the sulfur assimilation pathway.

Volatile Thiol Release in Wine and Beer Production:

In the context of fermented beverages, desirable volatile thiols like 3-mercaptohexan-1-ol
(3MH) and 4-mercapto-4-methylpentan-2-one (4MMP) are released from non-volatile
precursors present in grape must or hops.[5][6] These precursors are typically cysteine or
glutathione conjugates. The key enzymatic step is the cleavage of the carbon-sulfur bond, a
reaction catalyzed by B-lyase enzymes.[7]

o Key Yeast Enzymes: The primary yeast enzyme with -lyase activity is encoded by the IRC7
gene.[5][8] Another gene, STR3, also encodes a 3-lyase.[5] The expression and activity of
these enzymes can vary significantly between yeast strains.

Metabolic Engineering Strategies for Enhanced
Thiol Production

Overexpression of Key Biosynthetic Genes for
Glutathione:

A common strategy to increase GSH levels is to overexpress the enzymes directly involved in
its synthesis.
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o Overexpressing GSH1: Since the reaction catalyzed by y-glutamylcysteine synthetase
(Gsh1p) is the rate-limiting step, overexpressing the GSH1 gene can lead to a significant
increase in GSH production.[3][9] Studies have shown that GSH1 overexpression can
increase cellular GSH levels approximately two-fold.[3]

o Overexpressing GSH2: While not the rate-limiting step, overexpression of glutathione
synthetase (GSH2) can also contribute to increased GSH, particularly when combined with
GSHL1 overexpression.[3]

Engineering the Sulfur Assimilation Pathway:

Enhancing the supply of cysteine, a key precursor for glutathione, is another effective strategy.
This can be achieved by engineering the sulfate assimilation pathway.

e Overexpression of MET14 and MET16: Overexpression of genes like MET14 (ad APS
kinase) and MET16 (adenylylsulfate kinase) in the sulfur assimilation pathway has been
shown to increase intracellular GSH content.[10] For instance, overexpressing MET16 can
increase the intracellular GSH content by 1.4-fold and the volumetric GSH concentration by
up to 1.7-fold.[10]

Enhancing Volatile Thiol Release:

To increase the release of aromatic thiols in winemaking and brewing, engineering focuses on
increasing B-lyase activity.

o Overexpression of IRC7: For strains with a functional IRC7 gene, overexpression can lead to
higher conversion of precursors to volatile thiols.[11]

o Heterologous Expression of B-lyases: A highly effective strategy is the expression of a
bacterial 3-lyase with high activity, such as the tryptophanase encoded by the E. coli thaA
gene.[6][12] Strains engineered to express thaA have been shown to release up to 25 times
more 4MMP and 3MH compared to the parent strain.[6]

o Deregulation of Nitrogen Catabolite Repression: The expression of some B-lyase genes is
subject to nitrogen catabolite repression. A mutation in the URE2 gene, which is involved in
this repression, can lead to increased expression of genes like IRC7 and enhanced
production of volatile thiols.[5][8]
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Increasing Precursor Supply for Volatile Thiols:

The availability of thiol precursors in the fermentation medium is a limiting factor. While direct
engineering of the yeast to produce more precursors is complex, process-based strategies can
be employed.

e Mash Hopping: In brewing, adding hops during the mashing stage can increase the
concentration of thiol precursors in the wort, which can then be converted by Thiolized yeast
strains.[13]

Data Presentation

Table 1: Genetic Modifications to Enhance Glutathione (GSH) Production in S. cerevisiae

Genetic Effect on GSH
o Target Gene(s) . Reference
Modification Production
Overexpression of y- ) )
ut ovstei GSH1 ~2-fold increase in 31[9]
utamylcysteine
J ey cellular GSH
synthetase
Overexpression of No significant effect
_ GSH2 _ [3]
glutathione synthetase on its own
1.4-fold increase in
Overexpression of intracellular GSH; 1.7-
_ MET16 ) ) [10]
adenylylsulfate kinase fold increase in
volumetric GSH
Overexpression of 1.2-fold increase in
MET14 [10]

APS kinase

intracellular GSH

Table 2: Genetic Modifications to Enhance Volatile Thiol Release in S. cerevisiae
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Genetic Effect on Volatile

o Target Gene(s) . . Reference
Modification Thiol Production
Heterologous Up to 25-fold increase
expression of E. coli tnaA in 4AMMP and 3MH [6]
tryptophanase release

Over 50% conversion
IRCY of cys-4MMP to [11]
AMMP

Overexpression of full-

length B-lyase

Mutation in nitrogen )
) ) Enhanced production
catabolite repression ure2 [51[8]
of AMMP and 3MH
gene

Experimental Protocols

Protocol 1: High-Efficiency Yeast Transformation
(Lithium Acetate/PEG Method)

This protocol is a standard method for introducing plasmid DNA into S. cerevisiae.[14][15]
Materials:

» Yeast strain to be transformed

e YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

» Sterile water

e 1 M Lithium Acetate (LIAc), sterile

e 50% (w/v) Polyethylene Glycol (PEG 3350), sterile

e 10 mg/mL single-stranded carrier DNA (e.g., salmon sperm DNA), boiled for 5 min and snap-
cooled on ice before use

o Plasmid DNA for transformation
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o Selective agar plates (e.g., Synthetic Complete medium lacking a specific nutrient)
Procedure:

 Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with
shaking.

o The next day, dilute the overnight culture into 50 mL of fresh YPD to an ODsoo of ~0.2.
o Grow the culture at 30°C with shaking until the ODsoo reaches 0.6-0.8 (typically 3-5 hours).
o Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

o Discard the supernatant and wash the cell pellet with 25 mL of sterile water. Centrifuge
again.

¢ Resuspend the cell pellet in 1 mL of 200 mM LiAc. Transfer to a 1.5 mL microfuge tube.
o Centrifuge for 30 seconds at 13,000 x g, and carefully remove the supernatant.
o Resuspend the cells in 400 pL of 100 mM LiAc. The cell suspension is now competent.

e For each transformation, mix the following in a sterile microfuge tube in this order:

o

240 pL of 50% PEG

[¢]

36 L of 1 M LiAc

[¢]

50 pL of carrier DNA (10 mg/mL)

[e]

1-5 pL of plasmid DNA (0.1-1 ug)

o

50 uL of competent yeast cells

» Vortex the mixture thoroughly to resuspend the cells.

e Incubate at 42°C for 40-60 minutes (heat shock).

o Centrifuge at 6,000-8,000 x g for 15 seconds and remove the supernatant.
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e Resuspend the cell pellet in 200-500 pL of sterile water.
o Plate 100-200 pL of the cell suspension onto selective agar plates.

 Incubate the plates at 30°C for 2-4 days until transformant colonies appear.

Protocol 2: Yeast Cultivation for Thiol Production

Materials:
e Engineered yeast strain

e Appropriate growth medium (e.g., YPD for general growth, or a defined synthetic medium for
specific metabolic studies)

o Shake flasks or bioreactor
Procedure:

o Prepare a starter culture by inoculating a single colony of the engineered yeast strain into 10
mL of growth medium.

e Incubate overnight at 30°C with shaking at 200-250 rpm.

e Inoculate the main culture (e.g., 100 mL of medium in a 500 mL flask) with the starter culture
to an initial ODeoo of 0.1-0.2.

 Incubate the main culture under desired conditions (e.g., 30°C, 200 rpm). For volatile thiol
production in a wine fermentation context, this would involve inoculating into grape must and
fermenting at a lower temperature (e.g., 18-22°C).

e Monitor cell growth by measuring ODeoo at regular intervals.

» Harvest cells and/or the culture supernatant at the desired time point (e.g., late exponential
or stationary phase) for thiol analysis.

Protocol 3: Quantification of Intracellular Glutathione
(GSH) by HPLC
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This protocol outlines a general method for the quantification of thiols using HPLC with a
derivatizing agent.[16]

Materials:

Yeast cell pellet

o Extraction buffer (e.g., 5% sulfosalicylic acid)

» Derivatizing agent (e.g., SBD-F: ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate)

e HPLC system with a fluorescence detector and a C18 column

e GSH standard solutions

» Mobile phase (e.g., a gradient of methanol and a citrate buffer)

Procedure:

o Extraction:

o Harvest a known amount of yeast cells (e.g., from 10 mL of culture at ODeoo = 1.0) by
centrifugation.

o Wash the pellet with ice-cold water.

o Resuspend the pellet in 1 mL of ice-cold extraction buffer.

o Lyse the cells (e.g., by bead beating or sonication) on ice.

o Clarify the lysate by centrifugation at 13,000 x g for 10 minutes at 4°C. Collect the
supernatant.

¢ Derivatization:

o Mix a portion of the supernatant with the derivatizing agent solution according to the
manufacturer's instructions. This step makes the thiols fluorescent.

o Incubate the reaction mixture as required (e.g., 60°C for 1 hour).
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e HPLC Analysis:
o Inject a known volume of the derivatized sample onto the HPLC system.
o Separate the derivatized thiols using an appropriate gradient program.

o Detect the fluorescent compounds using the fluorescence detector (excitation and
emission wavelengths will depend on the derivatizing agent used).

e Quantification:
o Prepare a standard curve by derivatizing and analyzing known concentrations of GSH.

o Calculate the concentration of GSH in the sample by comparing its peak area to the
standard curve.

o Normalize the GSH concentration to the initial cell mass or cell number.

Visualizations
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Caption: Overview of key metabolic pathways for thiol synthesis in yeast.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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